molecular formula C11H8N2O4 B11876552 2-Aminoquinoline-3,4-dicarboxylic acid

2-Aminoquinoline-3,4-dicarboxylic acid

Cat. No.: B11876552
M. Wt: 232.19 g/mol
InChI Key: ZABITISDVQRBCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminoquinoline-3,4-dicarboxylic acid is a high-value chemical scaffold designed for advanced pharmaceutical and medicinal chemistry research. This multifunctional quinoline derivative serves as a critical precursor for synthesizing a wide range of biologically active compounds, particularly in the development of novel therapeutic agents. Quinoline derivatives containing amino and carboxylic acid functional groups, such as the 2-aminoquinoline-3-carboxylic acid scaffold, are recognized in scientific literature as key intermediates for constructing complex heterocyclic systems with significant pharmacological potential . These structures are frequently employed in the synthesis of tricyclic fused pyrimidoquinolines, a class of compounds that have received considerable attention due to their diverse biological activities, including documented anticancer, antibacterial, anti-inflammatory, and antimalarial properties . The presence of multiple functional groups on the quinoline core offers researchers versatile sites for chemical modification, enabling the development of targeted molecular libraries. The compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

2-aminoquinoline-3,4-dicarboxylic acid

InChI

InChI=1S/C11H8N2O4/c12-9-8(11(16)17)7(10(14)15)5-3-1-2-4-6(5)13-9/h1-4H,(H2,12,13)(H,14,15)(H,16,17)

InChI Key

ZABITISDVQRBCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)N)C(=O)O)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Aminoquinoline 3,4 Dicarboxylic Acid and Its Analogues

Established Synthetic Pathways for Quinoline (B57606) Ring Formation Relevant to 2-Aminoquinoline (B145021) Scaffolds

The construction of the quinoline ring system can be achieved through a variety of synthetic strategies, each with its own advantages and limitations. iipseries.orgwikipedia.org The choice of method often depends on the desired substitution pattern of the final quinoline product.

The Friedländer synthesis is a straightforward and efficient method for preparing quinolines, involving the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone with a compound containing an α-methylene group (a ketone or aldehyde). wikipedia.orgnih.govjk-sci.com The reaction is typically catalyzed by an acid or a base and proceeds through an initial aldol (B89426) condensation followed by intramolecular cyclization and dehydration. wikipedia.orgjk-sci.com

Two primary mechanisms have been proposed for the Friedländer reaction. wikipedia.org The first involves an initial aldol addition of the enolate of the carbonyl compound to the 2-aminobenzaldehyde, followed by cyclization and dehydration. The second mechanism suggests the initial formation of a Schiff base between the 2-aminobenzaldehyde and the carbonyl compound, which then undergoes an intramolecular aldol-type reaction to form the quinoline ring. wikipedia.org

Modifications to the classical Friedländer reaction have been developed to improve yields, expand the substrate scope, and create more environmentally friendly protocols. nih.govnih.gov These include the use of microwave irradiation, ionic liquids, and various solid-supported catalysts. nih.govnih.gov A significant modification for accessing 2-aminoquinoline derivatives involves the in situ reduction of 2-nitrobenzaldehydes in the presence of an active methylene (B1212753) compound. This domino nitro reduction-Friedländer heterocyclization allows for the use of more readily available starting materials. nih.gov

The versatility of the Friedländer synthesis makes it a valuable tool for the preparation of a wide array of substituted quinolines. For instance, the reaction of 2-aminobenzophenones with compounds containing active methylene groups has been successfully employed to synthesize various polysubstituted quinolines. researchgate.net Catalyst-free versions of the Friedländer reaction have also been developed, often using water as a green solvent, further enhancing the method's appeal. organic-chemistry.org

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids through the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a strong base. wikipedia.orgresearchgate.net The reaction mechanism involves the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org

This reaction is particularly relevant to the synthesis of the target molecule's scaffold, as it directly introduces the carboxylic acid group at the 4-position of the quinoline ring. The Pfitzinger reaction has been widely applied in the synthesis of various bioactive quinoline-4-carboxylic acid derivatives. researchgate.netijsr.net

Variations of the Pfitzinger reaction, such as the Halberkann variant, involve the reaction of N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org Recent advancements have focused on improving the reaction conditions, for example, by using TMSCl as a mediator to enable a one-step synthesis of quinoline-4-carboxylic esters under milder conditions. thieme-connect.com The reaction has also been successfully applied to the synthesis of complex fused quinoline systems. jocpr.com

The Knorr quinoline synthesis involves the reaction of a β-ketoanilide with sulfuric acid to produce a 2-hydroxyquinoline (B72897) (a quinolin-2(1H)-one). wikipedia.org This method is particularly useful for the synthesis of quinolones. The reaction proceeds through the cyclization of the β-ketoanilide under strongly acidic conditions. While the classic Knorr synthesis leads to 2-hydroxyquinolines, modifications can be made to introduce other substituents.

The Doebner reaction involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. iipseries.orgwikipedia.org This three-component reaction is a variation of the more general Doebner-Miller reaction.

The Doebner-Miller reaction is a versatile method for quinoline synthesis that utilizes an aniline and an α,β-unsaturated carbonyl compound. wikipedia.orgslideshare.net The reaction is typically catalyzed by a strong acid, such as hydrochloric acid or sulfuric acid, or a Lewis acid. iipseries.orgwikipedia.org The α,β-unsaturated carbonyl compound can be generated in situ from an aldol condensation of two carbonyl compounds, a variation known as the Beyer method. wikipedia.org The mechanism involves the Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation to form the quinoline ring. researchgate.net This method allows for the synthesis of a variety of substituted quinolines. iipseries.orgsemanticscholar.org

The Povarov reaction is a formal [4+2] cycloaddition reaction between an aniline, a benzaldehyde, and an activated alkene to produce substituted quinolines. wikipedia.orgbohrium.com This multicomponent reaction is a powerful tool for the synthesis of highly functionalized quinolines, particularly tetrahydroquinolines. bohrium.com The reaction can be catalyzed by various Lewis and Brønsted acids. Recent developments have expanded the scope of the Povarov reaction, including the use of methyl ketones as a novel input, which proceeds through a self-sequenced iodination/Kornblum oxidation/Povarov/aromatization mechanism. organic-chemistry.orgnih.govacs.org This iodine-mediated formal [3+2+1] cycloaddition provides a direct route to substituted quinolines. organic-chemistry.orgnih.gov Another variation involves an iodine-catalyzed Povarov-type reaction of methyl ketones, arylamines, and α-ketoesters. nih.gov

Several other named reactions are valuable for the synthesis of the quinoline nucleus, each offering access to different substitution patterns.

Combes Quinoline Synthesis: This reaction involves the acid-catalyzed cyclization of the Schiff base formed from the condensation of a primary arylamine with a β-diketone. drugfuture.comwikipedia.orgyoutube.com It is particularly useful for preparing 2,4-disubstituted quinolines. wikipedia.org

Riehm Quinoline Synthesis: In this method, an arylamine hydrochloride is heated with a ketone, often in the presence of a catalyst like aluminum chloride or phosphorus pentachloride, to yield a quinoline derivative. iipseries.orgdrugfuture.com

Gould-Jacobs Reaction: This synthesis produces 4-hydroxyquinolines from the reaction of an aniline with an alkoxymethylenemalonic ester. wikipedia.orgdrugfuture.comwikiwand.com The reaction proceeds through the formation of an anilinomethylenemalonate intermediate, which undergoes thermal cyclization, followed by hydrolysis and decarboxylation. wikipedia.orgwikiwand.com Microwave-assisted Gould-Jacobs reactions have been shown to significantly improve reaction times and yields. ablelab.eu

Camps Quinoline Synthesis: This reaction involves the base-catalyzed cyclization of an o-acylaminoacetophenone to form hydroxyquinolines. wikipedia.orgchem-station.comdrugfuture.com Depending on the reaction conditions and the structure of the starting material, a mixture of two isomeric hydroxyquinolines can be obtained. wikipedia.org

Niementowski Quinoline Synthesis: This method involves the condensation of an anthranilic acid with a ketone or aldehyde at high temperatures to produce γ-hydroxyquinoline derivatives. wikipedia.orgdrugfuture.com While the high temperatures required can be a limitation, variations have been developed to make the reaction more practical. wikipedia.org It's important to note that the reaction of anthranilic acid with ethyl acetoacetate, as originally reported by Niementowski, has been shown to produce a pyrano[3,2-c]quinoline-2,5-dione derivative rather than the expected 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. arkat-usa.org There is also a related Niementowski quinazoline (B50416) synthesis where anthranilic acids react with amides. wikipedia.orgchemeurope.com

Targeted Synthesis of 2-Aminoquinoline-3,4-dicarboxylic acid and its Closely Related Derivatives

The targeted synthesis of this compound and its immediate precursors involves several sophisticated chemical strategies. These methods are designed to build the core quinoline ring system with the desired amino and carboxyl functionalities already in place or positioned for straightforward derivatization. Key approaches include intramolecular cyclizations, multicomponent reactions, derivatization of advanced precursors, and modern catalytic techniques.

A prominent strategy for synthesizing 2-aminoquinoline-3-carboxylic acid derivatives involves the intramolecular reductive cyclization of (Z)-2-cyano-3-(2-nitrophenyl)acrylic acid esters, often referred to as nitrocyano olefins. sigmaaldrich.com This method leverages the simultaneous reduction of a nitro group and a cyano group to form the heterocyclic amine ring. The starting nitrocyano olefins are readily prepared from the condensation of 2-nitrobenzaldehydes with cyanoacetic esters. rsc.org

Low-valent titanium reagents are highly effective in promoting the reductive coupling of various functional groups. rsc.org A combination of titanium tetrachloride (TiCl₄) and zinc powder generates a potent low-valent titanium species capable of inducing the intramolecular reductive cyclization of nitrocyano olefins. rsc.orgnih.gov This reaction proceeds efficiently under mild conditions, typically at room temperature in an inert solvent like tetrahydrofuran (B95107) (THF), to afford a range of 2-aminoquinoline-3-carboxylic acid derivatives in good yields. rsc.org

The general procedure involves adding TiCl₄ to a suspension of zinc powder in dry THF under a nitrogen atmosphere, followed by refluxing the mixture. rsc.org After cooling, a solution of the nitrocyano olefin is added, and the reaction is stirred for a few hours. rsc.org This one-pot synthesis is valued for its operational simplicity and effectiveness. rsc.orgnih.gov

Table 1: Examples of Titanium-mediated Reductive Cyclization

Starting Nitrocyano Olefin Product Yield (%)
Ethyl 2-cyano-3-(2-nitrophenyl)acrylate Ethyl 2-aminoquinoline-3-carboxylate 78
Ethyl 2-cyano-3-(4-chloro-2-nitrophenyl)acrylate Ethyl 2-amino-6-chloroquinoline-3-carboxylate 82
Ethyl 2-cyano-3-(4-methyl-2-nitrophenyl)acrylate Ethyl 2-amino-6-methylquinoline-3-carboxylate 85
Ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate Ethyl 2-amino-6,7-dimethoxyquinoline-3-carboxylate 81

Data sourced from Zhou et al. rsc.org

The use of zinc metal in combination with an acid, such as acetic acid (HOAc), is a classic and versatile method for the reduction of nitro groups to amines. researchgate.net This reducing system is employed in various cyclization reactions to form nitrogen-containing heterocycles. For instance, the reductive amination of a 2,3,4-trisubstituted chromane (B1220400) with Zn/HOAc can afford a fused tricyclic amine in high yield. researchgate.net In the context of quinoline synthesis, the venerable Reissert reaction uses zinc to reduce a nitro group, which is a key step in forming an indole (B1671886) ring from a 2-substituted nitroarene. nih.gov

While direct literature on the specific application of Zn/HOAc for the cyclization of nitrocyano olefins to 2-aminoquinolines is sparse, the principle relies on the reduction of the nitro group to an aniline intermediate. This intermediate can then undergo an intramolecular cyclization by attacking the cyano group, leading to the formation of the quinoline ring. The conditions for these zinc-mediated reductions can be tuned to control the extent of reduction, as seen in the synthesis of fused pyrrolidines from nitro-precursors. nih.gov

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. acs.orgresearchgate.net These reactions are prized for their atom economy, step efficiency, and ability to rapidly generate molecular complexity. acs.org

For the construction of the quinoline scaffold, the Doebner reaction is a notable example of a three-component synthesis. libretexts.org This reaction typically involves an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. libretexts.org While this specific reaction yields a different regioisomer, the underlying principle of assembling the quinoline core from simple building blocks is highly relevant. By modifying the components, this strategy can be adapted to target other derivatives. For instance, using a β-ketoester or a cyano-containing component in place of pyruvic acid could theoretically lead to precursors for 2-aminoquinoline-3-carboxamides. Friedel-Crafts cyclocondensation of (E)-2-cyano-3-(phenylamino)-acrylamide derivatives can furnish 4-aminoquinoline-3-carboxamides, demonstrating a pathway from an acyclic, multicomponent-derived precursor to a quinoline carboxamide. masterorganicchemistry.com

The final steps in synthesizing the target dicarboxylic acid or its analogues can be achieved by chemically modifying advanced intermediates that already contain the core quinoline structure.

One viable precursor is a 2-aminoquinoline-3-carboxamide . The amide group at the C-3 position can be converted to a carboxylic acid through hydrolysis. This transformation is a standard procedure in organic synthesis, typically accomplished by heating the amide in a strong aqueous acid (like H₂SO₄) or base (like NaOH). ucalgary.cayoutube.comsigmaaldrich.com The hydrolysis proceeds via nucleophilic acyl substitution to yield the corresponding carboxylic acid and ammonia (B1221849). ucalgary.catandfonline.com This provides a direct route to 2-aminoquinoline-3-carboxylic acid.

Another highly effective strategy starts with 2-chloroquinoline-3-carboxylic acid . researchgate.net The chlorine atom at the C-2 position is a versatile handle for nucleophilic substitution. A direct amination can be achieved by heating the 2-chloroquinoline-3-carboxylic acid precursor in a concentrated aqueous ammonia solution within a sealed autoclave at elevated temperatures (e.g., 150 °C). researchgate.net This process directly replaces the chloro group with an amino group, affording 2-aminoquinoline-3-carboxylic acid derivatives in moderate to good yields. researchgate.net The resulting product can then be purified by recrystallization. researchgate.net

Table 2: Synthesis of 2-Aminoquinoline-3-carboxylic Acids via Amination

Starting Material Reaction Conditions Product Yield (%)
2-Chloro-6-methoxyquinoline-3-carboxylic acid 26% aq. NH₃, 150 °C, 4 h 2-Amino-6-methoxyquinoline-3-carboxylic acid 36
2-Chloro-6-methylquinoline-3-carboxylic acid 26% aq. NH₃, 150 °C, 4 h 2-Amino-6-methylquinoline-3-carboxylic acid ~30-50
2-Chloro-7-methylquinoline-3-carboxylic acid 26% aq. NH₃, 150 °C, 4 h 2-Amino-7-methylquinoline-3-carboxylic acid ~30-50

Data sourced from Ivashchenko et al. researchgate.net

Modern catalytic methods provide powerful and versatile tools for the synthesis of the 2-aminoquinoline core structure.

Copper-catalyzed reactions are widely used due to the low cost and unique reactivity of copper catalysts. researchgate.net Efficient methods have been developed for synthesizing 4-aminoquinolines through a copper-catalyzed cascade cyclization of 2-aminobenzonitriles with nitro-olefins. researchgate.net Another approach involves the aerobic Cu(I)-catalyzed cyclization of β-(2-aminophenyl)-α,β-ynones to produce 4-aminoquinolines. rsc.orgacs.org Cooperative catalysis combining a copper salt (e.g., CuI) with a secondary amine like pyrrolidine (B122466) enables the synthesis of 2-substituted quinolines from 2-aminobenzaldehydes and terminal alkynes. nih.gov

Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis and have been applied to quinoline construction. Palladium catalysts can be used in one-pot methods to synthesize polysubstituted quinolines from 2-amino aromatic ketones and alkynes. researchgate.net Palladium-mediated multicomponent domino reactions have also been developed to produce 2-aryl-4-amino-quinolines from 2-ethynyl-arylamines, aryl iodides, primary amines, and carbon monoxide. rsc.org Furthermore, palladium-catalyzed aminocarbonylation of halo-quinolines is an effective method for introducing carboxamide functionalities onto the quinoline ring. tandfonline.com

Organocatalysis , which uses small organic molecules to accelerate reactions, offers a metal-free alternative for functionalizing quinolines. While direct synthesis of the 2-aminoquinoline core via organocatalysis is less common, these catalysts are effective for modifying the quinoline ring. For example, an innovative organocatalytic C-H hydroxylation at the C-3 position of quinoline N-oxides has been developed, showcasing the potential for regioselective functionalization without the need for directing groups or transition metals. nih.gov This highlights the growing potential of organocatalysis in the synthesis and derivatization of complex heterocyclic systems.

Reductive Cyclization Strategies of Nitrocyano Olefins for 2-Aminoquinoline-3-carboxylic Acid Derivatives

Green Chemistry Principles Applied to 2-Aminoquinoline Synthesis

The synthesis of quinoline derivatives, a critical scaffold in medicinal chemistry, has traditionally been associated with harsh reaction conditions, hazardous reagents, and significant environmental impact. nih.gov Classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses often require high temperatures, strong acids, and toxic organic solvents, leading to low energy efficiency and the generation of substantial waste. nih.gov In response to growing environmental concerns, the principles of green chemistry are being increasingly integrated into the synthesis of quinolines and their analogues. nih.govrsc.org These modern approaches aim to enhance sustainability by improving atom economy, utilizing safer solvents, employing recyclable catalysts, and reducing energy consumption. numberanalytics.comnih.gov

Several green strategies have been successfully applied to the synthesis of the quinoline core. These include:

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to rapidly and efficiently heat reaction mixtures, often leading to dramatically reduced reaction times, improved product yields, and increased selectivity. numberanalytics.comnih.gov Microwave-assisted heating is considered an environmentally friendly method as it occurs in enclosed chambers, minimizing the release of volatile compounds. nih.gov For instance, the synthesis of quinoline-thiones has been achieved with a 99% yield using water as a solvent under microwave irradiation. nih.gov

Ultrasound-Promoted Synthesis: The application of ultrasonic waves can enhance reaction rates and yields, particularly in heterogeneous systems. nih.govrsc.org Ultrasound-assisted multicomponent reactions, often conducted in water, represent a powerful tool for generating bioactive molecules like quinolines. nih.gov

One-Pot Reactions: Combining multiple reaction steps into a single procedure without isolating intermediates simplifies the synthetic process, saves time and resources, and reduces waste. rsc.orgresearchgate.net A novel one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles, close structural analogues of this compound, has been developed using ammonium (B1175870) chloride as a green and inexpensive catalyst in ethanol (B145695). researchgate.net

Use of Greener Solvents and Catalysts: A primary tenet of green chemistry is the replacement of hazardous solvents with safer alternatives. youtube.com Water and ethanol are increasingly used as reaction media. nih.govresearchgate.net Formic acid has emerged as a versatile and environmentally friendly catalyst for quinoline synthesis. ijpsjournal.com Furthermore, the development of heterogeneous and recyclable catalysts, such as metal nanoparticles and various organocatalysts, offers significant advantages, including easy separation, reduced waste, and improved sustainability. numberanalytics.comnih.gov

The following table summarizes various green synthetic approaches relevant to the 2-aminoquinoline framework.

MethodKey FeaturesCatalyst/MediumAdvantagesReference
Microwave-Assisted Synthesis Rapid heating, enclosed systemWaterReduced reaction times, high yields, environmentally friendly. nih.gov nih.gov
One-Pot Mannich-type Reaction Synthesis of 2-amino-4-arylquinoline-3-carbonitrilesAmmonium chloride / EthanolHigh efficiency, avoids costly catalysts, greener alternative. researchgate.net researchgate.net
Ultrasound-Assisted MCRs Enhanced reaction rates in multicomponent reactionsWaterGood for generating bioactive compounds. nih.gov nih.gov
Metal Nanoparticle Catalysis Heterogeneous catalysisMetal nanoparticlesExcellent atom efficiency, catalyst recyclability. nih.gov nih.gov
Formic Acid Catalysis Environmentally friendly catalystFormic acidReduced waste, milder reaction conditions, improved selectivity. ijpsjournal.com ijpsjournal.com

Future Directions in Synthetic Methodology Development for this compound Structures

The development of novel and efficient synthetic routes to complex quinoline structures like this compound remains a significant area of research. Future methodologies are expected to focus on increasing molecular complexity from simple, readily available starting materials while adhering to the principles of efficiency and sustainability.

One promising future direction is the expansion of one-pot synthetic strategies . The synthesis of 2-aminoquinoline derivatives from simple precursors like acetonitrile (B52724) showcases the potential of tandem reactions. rsc.org In one such procedure, α-diaminoboryl carbanions derived from acetonitrile react with 2-nitrobenzaldehydes, followed by a reductive cyclization to form the 2-aminoquinoline core in a single flask. rsc.org Adapting such methodologies to incorporate dicarboxylic acid functionalities, perhaps by using appropriately substituted starting materials, is a logical next step.

The development of novel catalytic systems will continue to drive innovation. While palladium and copper catalysts are well-established in quinoline synthesis, the exploration of organocatalysis and other transition metals offers new possibilities. numberanalytics.com For example, organocatalytic C-H hydroxylation of quinoline N-oxides has been demonstrated, offering a pathway to functionalize the quinoline core at specific positions. acs.org The strategic application of such C-H activation/functionalization techniques could provide a direct route to installing carboxylic acid groups or their precursors onto the quinoline ring.

Furthermore, cycloaddition reactions represent a powerful tool for constructing complex heterocyclic frameworks. A [2+2+2] cycloaddition has been utilized to prepare tetrahydroisoquinoline-3-carboxylic acid derivatives, highlighting the potential of such reactions for synthesizing amino acid-like heterocyclic structures. nih.gov Exploring similar cycloaddition strategies for the de novo synthesis of the this compound scaffold could offer a highly convergent and atom-economical approach.

Finally, building complex quinolines from simple, non-aromatic precursors is a compelling strategy. A novel route to fused tricyclic quinolines starting from aliphatic amino carboxylic acids has been developed. scispace.comorientjchem.org This multi-step process involves cyclization, amidine formation, a subsequent cyclization via a Friedländer-type reaction, and final modifications. scispace.comorientjchem.org This approach demonstrates the feasibility of constructing the quinoline ring system with pre-existing carboxylic acid functionality (or its latent equivalent) derived from a simple amino acid, which could be a key strategy for the future synthesis of this compound and its analogues.

The table below outlines potential future synthetic strategies.

Future DirectionCore ConceptPotential AdvantagesReference
Advanced One-Pot Reactions Tandem reactions from simple precursors like acetonitrile.High operational simplicity, reduced waste, increased efficiency. rsc.org
Novel Catalytic Systems Exploration of organocatalysis and C-H activation/functionalization.High selectivity, direct installation of functional groups on the quinoline core. acs.org
[2+2+2] Cycloaddition Reactions Convergent synthesis of the heterocyclic core.High atom economy, rapid construction of molecular complexity. nih.gov
Synthesis from Aliphatic Precursors Building the quinoline ring from simple amino carboxylic acids.Utilizes readily available starting materials, potential for incorporating functionality early in the synthesis. scispace.comorientjchem.org

Chemical Reactivity and Derivatization Strategies of 2 Aminoquinoline 3,4 Dicarboxylic Acid and Its Analogues

General Types of Chemical Transformations

The 2-aminoquinoline (B145021) scaffold is amenable to a variety of chemical reactions, including oxidation, reduction, substitution, acylation, and cyclization. These transformations enable the synthesis of a diverse range of quinoline (B57606) derivatives with potential applications in medicinal chemistry and material science.

Oxidation: The quinoline ring system can undergo oxidation, particularly at the nitrogen atom to form quinoline N-oxides. These N-oxides can then be used in further functionalization reactions. For instance, quinoline N-oxides can undergo regioselective C-H hydroxylation. acs.org Additionally, oxidation of substituents on the quinoline ring is a common strategy. For example, the oxidation of tetrahydroquinolines can yield the corresponding quinolines. organic-chemistry.org

Reduction: The quinoline ring can be reduced to form tetrahydroquinolines. organic-chemistry.org The carboxylic acid groups of 2-aminoquinoline-3,4-dicarboxylic acid can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4). fiveable.me Selective reduction of one carboxylic acid group in the presence of the other may be possible under carefully controlled conditions.

Substitution: The quinoline ring is susceptible to both electrophilic and nucleophilic substitution reactions. The positions of substitution are directed by the existing functional groups. The amino group at the C2 position is a strong activating group and directs electrophilic substitution to the C3 and C5 positions. Nucleophilic aromatic substitution is also a key reaction, particularly for replacing leaving groups like halogens on the quinoline ring. For example, 2-chloroquinolines can react with various nucleophiles to introduce new functionalities. nih.govnih.gov

Acylation: The amino group of this compound is readily acylated by reaction with acyl chlorides or anhydrides to form the corresponding amides. This reaction can be used to introduce a wide variety of substituents and to protect the amino group during other transformations.

Cyclization: The dicarboxylic acid functionality in this compound is a key feature that allows for cyclization reactions to form fused heterocyclic systems. By reacting with appropriate bifunctional reagents, the carboxylic acid groups can participate in the formation of new rings fused to the quinoline core. For example, condensation reactions with hydrazines or other dinucleophiles can lead to the formation of polycyclic structures. nih.govresearchgate.net

Functional Group Interconversions on the this compound Scaffold

The functional groups on the this compound scaffold can be interconverted to create a variety of derivatives. These transformations are crucial for synthesizing compounds with specific properties.

The carboxylic acid groups can be converted into a range of other functional groups:

Esters: Esterification can be achieved by reacting the carboxylic acids with alcohols under acidic conditions. For example, ethyl 2-aminoquinoline-3-carboxylate can be synthesized from the corresponding carboxylic acid. sigmaaldrich.com

Amides: The carboxylic acids can be converted to amides by reaction with amines in the presence of a coupling agent.

Nitriles: Decarboxylative cyanation can be employed to convert the carboxylic acid groups into nitrile groups. organic-chemistry.org

Halides: The carboxylic acid groups can be converted to acyl halides using reagents like thionyl chloride or oxalyl chloride. These acyl halides are versatile intermediates for further reactions.

Decarboxylation: The removal of one or both carboxylic acid groups can be achieved through decarboxylation reactions, which can be promoted by heat or specific catalysts. organic-chemistry.org

The amino group can also be modified through various reactions:

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents, including halogens, hydroxyl groups, and cyano groups.

Alkylation and Arylation: The amino group can be alkylated or arylated to form secondary or tertiary amines.

The following table summarizes some key functional group interconversions on the 2-aminoquinoline scaffold:

Starting Functional GroupReagent(s)Product Functional Group
Carboxylic AcidAlcohol, Acid CatalystEster
Carboxylic AcidAmine, Coupling AgentAmide
Carboxylic AcidThionyl ChlorideAcyl Chloride
AminoAcyl Chloride/AnhydrideAmide
AminoSodium Nitrite, AcidDiazonium Salt

Stereoselective Synthesis Approaches for Quinoline Derivatives

The synthesis of chiral quinoline derivatives is of significant interest due to their potential as therapeutic agents. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

One approach to stereoselective synthesis involves the use of chiral catalysts. For example, quinine (B1679958), a naturally occurring quinoline alkaloid, has been used as a catalyst in stereoselective reactions, such as the Michael addition. wikipedia.org The biosynthesis of quinine itself involves a stereoselective Pictet-Spengler reaction catalyzed by the enzyme strictosidine (B192452) synthase. wikipedia.org

Another strategy is to use chiral starting materials or auxiliaries. By starting with a molecule that already has a defined stereochemistry, new stereocenters can be introduced with a high degree of control. The variable stereoselectivity of enzymes like monooxygenases in plants also contributes to the formation of specific enantiomers of quinoline alkaloids. psu.edu

Role as a Precursor in the Synthesis of Fused Heterocyclic Systems (e.g., Pyrimidoquinolines, Triazoloquinolines)

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems. The presence of the amino and carboxylic acid groups in a 1,2-relationship on the quinoline ring provides a reactive site for the construction of new rings.

Pyrimidoquinolines: The reaction of 2-aminoquinoline derivatives with reagents containing a C-N-C fragment can lead to the formation of pyrimido[4,5-b]quinolines. For instance, ethyl 2-aminoquinoline-3-carboxylates can react with carboxamides at high temperatures to yield pyrimido[4,5-b]quinolin-4(3H)-ones. nih.gov Another approach involves the reaction of 2-chloroquinoline-3-carboxylic acids with heterocyclic amines to form intermediate amides, which can then be cyclized to tetracyclic pyrimidoquinoline systems. nih.gov Three-component coupling reactions involving aromatic amines, aldehydes, and barbituric acids have also been utilized to synthesize pyrimido[4,5-b]quinoline-diones. nih.gov

Triazoloquinolines: The synthesis of triazoloquinolines often starts from quinoline precursors. jazanu.edu.sa For example, 2-chloroquinoline-3-carboxylic acid can be reacted with hydrazine (B178648) hydrate, followed by treatment with other reagents to form the triazole ring. jazanu.edu.saresearchgate.net The intramolecular cyclocondensation of 2-azidoarylidenes is another method for synthesizing tetrazoloquinolines, which are a class of triazoloquinolines. researchgate.net

The following table provides examples of fused heterocyclic systems synthesized from quinoline precursors:

Quinoline PrecursorReagent(s)Fused Heterocyclic System
Ethyl 2-aminoquinoline-3-carboxylateCarboxamidePyrimido[4,5-b]quinolin-4(3H)-one nih.gov
2-Chloroquinoline-3-carboxylic acid2-Aminothiazole, then heatThiazolo[3',2':1,2]pyrimido[4,5-b]quinolin-5-one nih.gov
2-Chloroquinoline-3-carboxylic acidHydrazine hydrate, then thiourea1-Thioxo-1,2-dihydro- nih.govpsu.eduacs.orgtriazolo[4,3-a]quinoline-4-carboxylic acid jazanu.edu.sa
2-Hydrazinylquinoline derivativesDiazotizationTetrazoloquinolines researchgate.net

Structural Elucidation and Spectroscopic Characterization of 2 Aminoquinoline 3,4 Dicarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemistry and Substituent Effects (¹H NMR, ¹³C NMR)

NMR spectroscopy is an essential tool for determining the precise arrangement of atoms in 2-Aminoquinoline-3,4-dicarboxylic acid. The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus, revealing the regiochemistry and the influence of the amino and carboxylic acid substituents on the quinoline (B57606) core. ipb.pt

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the carboxylic acid protons. The protons on the benzene (B151609) portion of the quinoline ring (H-5, H-6, H-7, H-8) would typically appear in the downfield region of 7.0-8.5 ppm. The specific chemical shifts and coupling patterns would allow for their individual assignment. The protons of the amino group (-NH₂) would likely produce a broad singlet, the position of which can be influenced by solvent and concentration. The acidic protons of the two carboxylic acid groups (-COOH) are highly deshielded and are expected to resonate at a very downfield chemical shift, typically above 10 ppm, often as broad singlets. libretexts.org The absence of a proton at the C-3 and C-4 positions and the presence of a signal for the amino group at C-2 confirms the substitution pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. The carbons of the two carboxylic acid groups (C-3 and C-4) are expected to be the most downfield signals, typically in the range of 165-180 ppm. libretexts.org The carbons of the quinoline ring will appear between approximately 110 and 150 ppm. The carbon atom attached to the amino group (C-2) would be significantly shielded compared to other carbons in the heterocyclic ring. The specific chemical shifts of the quinoline carbons are influenced by the combined electron-donating effect of the amino group and the electron-withdrawing effects of the dicarboxylic acid groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Assignment ¹H NMR Predicted Chemical Shift (δ, ppm) ¹³C NMR Predicted Chemical Shift (δ, ppm)
Aromatic-CH (Quinoline)7.0 - 8.5110 - 150
-NH₂Variable, broadN/A
-COOH>10, broad165 - 180
Quaternary Carbons (C-2, C-3, C-4, etc.)N/A120 - 160

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. masterorganicchemistry.com The IR spectrum of this compound would display characteristic absorption bands corresponding to its amino and dicarboxylic acid functionalities.

The presence of the carboxylic acid groups is confirmed by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹. libretexts.orglibretexts.org This broadness is a result of hydrogen bonding. A strong, sharp absorption band for the carbonyl (C=O) stretch is expected in the region of 1680-1720 cm⁻¹. libretexts.orgrsc.org The amino group (-NH₂) would show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric vibrations. Additionally, characteristic C=C and C=N stretching vibrations from the quinoline aromatic ring would appear in the 1450-1620 cm⁻¹ region. iosrjournals.org

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Carboxylic AcidO-H stretch2500 - 3300 (very broad)
Carboxylic AcidC=O stretch1680 - 1720 (strong, sharp)
AmineN-H stretch3300 - 3500 (medium, two bands)
Aromatic RingC=C / C=N stretch1450 - 1620 (variable)
Carboxylic AcidC-O stretch1210 - 1320 (medium)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound (C₁₁H₈N₂O₄), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. The calculated exact mass is 232.0484 Da.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions for analysis. chempap.org The resulting mass spectrum would show a molecular ion peak ([M]⁺ or [M-H]⁻) corresponding to the molecular weight of the compound. The fragmentation pattern provides structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17), water (H₂O, M-18), a carboxyl group (-COOH, M-45), and carbon dioxide (CO₂, M-44). chempap.orgresearchgate.net For this molecule, sequential loss of CO₂ from the two carboxylic acid groups would be a likely fragmentation pathway.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Description Predicted m/z
[C₁₁H₈N₂O₄]⁺Molecular Ion232
[C₁₁H₇N₂O₂]⁺Loss of CO₂188
[C₁₀H₇N₂O₂]⁺Loss of COOH187
[C₁₀H₈N₂]⁺Loss of two CO₂144

UV-Visible Spectroscopy for Electronic Properties

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The conjugated system of the quinoline ring in this compound is expected to exhibit strong UV absorption. researchgate.net

The spectrum would be characterized by multiple absorption bands corresponding to π → π* transitions within the aromatic system. libretexts.org The presence of the amino group (an auxochrome) and the carboxylic acid groups can cause shifts in the absorption maxima (λmax) compared to the parent quinoline molecule. The amino group, being an electron-donating group, typically causes a bathochromic (red) shift, while the electron-withdrawing carboxylic acid groups can also influence the position and intensity of the absorption bands. masterorganicchemistry.com These electronic properties are crucial for understanding the molecule's potential applications in areas like photochemistry and materials science. Generally, quinoline derivatives show complex spectra with bands often appearing in the 250-400 nm range.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles within the this compound molecule.

If a suitable single crystal can be grown, X-ray diffraction analysis would confirm the planarity of the quinoline ring system and reveal the spatial orientation of the amino and dicarboxylic acid substituents. Furthermore, it would provide invaluable information on intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups and the amino groups of adjacent molecules, which dictate the crystal packing arrangement. While X-ray crystallography provides unparalleled structural detail, its application is contingent on the ability to produce high-quality crystals of the compound.

Elemental Analysis for Compositional Verification

Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) in a compound. This technique is used to verify the empirical and molecular formula. For this compound, the molecular formula is C₁₁H₈N₂O₄, with a molecular weight of 232.19 g/mol . The theoretical elemental composition can be calculated and compared with experimental values to confirm the purity and identity of the synthesized compound.

Table 4: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Number of Atoms Total Mass Percentage (%)
CarbonC12.01111132.12156.90%
HydrogenH1.00888.0643.47%
NitrogenN14.007228.01412.06%
OxygenO15.999463.99627.56%

Theoretical and Computational Chemistry Studies on 2 Aminoquinoline 3,4 Dicarboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. DFT calculations, often employing functionals like B3LYP with a suitable basis set, can determine the optimized geometry of 2-Aminoquinoline-3,4-dicarboxylic acid, minimizing its energy to find the most stable conformation.

These calculations yield fundamental electronic properties such as total energy, dipole moment, and the distribution of electron density. Analysis of these properties helps in understanding the molecule's stability and polarity. Furthermore, DFT is used to calculate reactivity descriptors like hardness, softness, electronegativity, and the Fukui function, which predict the most likely sites for nucleophilic and electrophilic attack. For instance, the nitrogen atoms of the amino group and the quinoline (B57606) ring, along with the oxygen atoms of the carboxylic groups, are expected to be key sites of reactivity.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a critical tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions.

For this compound, the MEP map would typically show:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. They are expected to be concentrated around the electronegative oxygen atoms of the two carboxylic acid groups and the nitrogen atom of the quinoline ring.

Positive Regions (Blue): These regions indicate electron deficiency and are prone to nucleophilic attack. The hydrogen atoms of the amino group and the carboxylic acid groups are expected to be the most positive sites.

Neutral Regions (Green): These areas represent regions of near-zero potential, typically found over the aromatic carbon framework.

This visual representation of charge distribution is invaluable for understanding intermolecular interactions, such as how the molecule might interact with a biological receptor or other reactants.

Non-Covalent Interaction (NCI) Plot Index

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure and stability of molecular systems, including crystal packing and ligand-receptor binding. The NCI plot is a visualization technique based on the electron density (ρ) and its reduced density gradient (s). It allows for the identification and characterization of various types of non-covalent interactions in real space.

An NCI analysis of this compound would reveal:

Hydrogen Bonds: Strong, attractive interactions, represented by blue-colored isosurfaces, are expected between the carboxylic acid groups and between the amino group and a carboxylic acid group, especially in dimers or crystal structures.

Van der Waals Interactions: Weaker, attractive forces, shown as green isosurfaces, would be present across the planar quinoline ring system, contributing to stacking interactions.

Steric Repulsion: Red-colored isosurfaces would indicate steric clashes, which might occur between the adjacent carboxylic acid groups, influencing their preferred orientation.

These plots provide a qualitative and intuitive picture of the forces that govern the molecule's conformation and its interactions with its environment.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density into atomic basins. This allows for the analysis of atomic properties and the nature of chemical bonds. By locating critical points in the electron density, QTAIM can characterize bond paths and quantify the nature of atomic interactions.

For this compound, a QTAIM analysis would involve:

Bond Critical Points (BCPs): The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs between atoms reveal the nature of the bonds. For the covalent bonds within the quinoline ring system, high ρ and negative ∇²ρ values are expected.

Ring Critical Points (RCPs): These are found within the rings of the quinoline system.

Cage Critical Points (CCPs): These may be identified in studies of the molecule's crystal packing.

QTAIM can also characterize non-covalent interactions, such as intramolecular hydrogen bonds between the amino and carboxylic acid groups, by analyzing the BCPs associated with these weaker interactions.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR Prediction)

Computational methods are highly effective in predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) spectra.

Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, one can calculate the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, can confirm the molecular structure. The calculations are typically performed on the optimized geometry of the molecule, and the results are often benchmarked against a standard reference compound like tetramethylsilane (B1202638) (TMS). Discrepancies between predicted and experimental shifts can sometimes provide insights into solvent effects or dynamic processes not captured in the gas-phase computational model.

Frontier Molecular Orbital (FMO) Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

An FMO analysis of this compound would reveal:

HOMO: This orbital, representing the ability to donate electrons, is expected to be localized primarily on the electron-rich amino group and the quinoline ring system.

LUMO: This orbital, indicating the ability to accept electrons, is likely distributed over the electron-deficient carboxylic acid groups and the heterocyclic ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. These orbitals also govern the molecule's electronic transitions, providing insight into its UV-Visible absorption properties.

Interactive Table of FMO Properties
PropertyDescriptionPredicted Location on this compound
HOMOHighest Occupied Molecular Orbital; region of electron donation (nucleophilicity).Primarily on the amino group and quinoline ring.
LUMOLowest Unoccupied Molecular Orbital; region of electron acceptance (electrophilicity).Distributed over the carboxylic acid groups and heterocyclic ring.
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical reactivity and stability.A smaller gap implies higher reactivity.

Computational Insights into Reaction Mechanisms

Computational chemistry can be employed to explore the potential energy surfaces of chemical reactions, providing detailed insights into reaction mechanisms. For reactions involving this compound, such as its synthesis or subsequent functionalization, computational studies can elucidate the step-by-step pathway.

By calculating the structures and energies of reactants, transition states, intermediates, and products, a complete energy profile of a reaction can be constructed. For example, the synthesis of the quinoline ring itself can be modeled to understand the thermodynamics and kinetics of the cyclization process. This analysis helps identify the rate-determining step and can rationalize the observed regioselectivity and stereoselectivity of a reaction. These computational insights are invaluable for optimizing reaction conditions and designing new synthetic routes.

Molecular Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking, Chelate Interactions)

Theoretical and computational chemistry studies provide significant insights into the non-covalent interactions that govern the supramolecular assembly and molecular recognition properties of this compound. While specific molecular modeling studies exclusively focused on this compound are not extensively available in the current body of literature, a robust understanding of its potential intermolecular interactions can be extrapolated from computational analyses of its constituent functional groups and closely related molecular structures. These studies on analogous systems reveal the nature of the hydrogen bonding, π-stacking, and chelation interactions that this compound is likely to engage in.

Hydrogen Bonding

The structure of this compound, featuring an amino group and two carboxylic acid moieties, presents multiple sites for strong hydrogen bonding. These interactions are crucial in determining the compound's crystal packing and its interactions with biological macromolecules.

Carboxylic Acid Dimers: The two carboxylic acid groups can form strong, cyclic dimers through O-H···O=C hydrogen bonds. Computational studies on simple dicarboxylic acids have shown that these dimerizations are thermodynamically favorable. nih.govnih.gov These interactions are characterized by a classic R²₂(8) graph set motif. The stability of such dimers is a result of the interplay between the strong hydrogen bonds and hydrophobic interactions. nih.govnih.gov In the solid state, these hydrogen bonds are a dominant feature, often leading to the formation of extended chains or networks. aip.org

Amino Group Interactions: The amino group at the C2 position can act as a hydrogen bond donor, forming N-H···O or N-H···N bonds. In the crystal structure of a related compound, 4-aminoquinoline-2-carboxylic acid monohydrate, extensive N-H···O hydrogen bonding networks involving the amino group, the carboxylic acid, and water molecules are observed, with donor-acceptor distances ranging from 2.668 Å to 3.206 Å. iucr.org

Intramolecular and Intermolecular Scenarios: The proximity of the amino and carboxylic acid groups allows for the possibility of both intramolecular and intermolecular hydrogen bonds. Computational models of similar quinolone carboxylic acid derivatives have been used to investigate the dynamics of these hydrogen bonds, revealing that a polar environment can enhance their strength. mdpi.com The formation of specific heterosynthons, such as the NH₃⁺···⁻OOC interaction in salts formed between quinaldinic acid and amino alcohols, further illustrates the robustness of these interactions. nih.gov

The following table summarizes typical hydrogen bond distances observed in related amino- and quinoline-carboxylic acid structures, providing a reference for the expected bond lengths in this compound.

Interacting GroupsDonor-Acceptor Distance (Å)Compound Context
N-H···O2.668 - 3.2064-Aminoquinoline-2-carboxylic acid monohydrate iucr.org
O-H···O2.837 - 3.1734-Aminoquinoline-2-carboxylic acid monohydrate iucr.org

Pi-Stacking Interactions

The planar aromatic quinoline ring is well-suited for π-π stacking interactions, which are fundamental to the organization of many aromatic molecules in both biological systems and materials science.

Nature of the Interaction: Density functional theory (DFT) studies on nitrogen-containing heterocyles, including quinoline, have shown that π-stacking is a significant stabilizing interaction. researchgate.netacs.org These interactions are driven by a combination of dispersion forces and electrostatic contributions. acs.orgnih.gov The introduction of heteroatoms and substituents modulates the electron density of the aromatic system, influencing the preferred stacking geometry (e.g., parallel-displaced vs. T-shaped) and interaction energy. acs.org

Computational Findings from Related Systems: Molecular docking simulations of various quinoline-based inhibitors targeting proteins have repeatedly identified π-π stacking between the quinoline ring and aromatic amino acid residues like tyrosine as a key binding feature. nih.gov Furthermore, a statistical analysis of crystal structures containing metal complexes of quinoline-based ligands revealed that π-π stacking is a common motif, occurring in a significant percentage of cases and often leading to the formation of dimeric species or higher-order assemblies. rsc.org DFT studies on stacked dimers of N-based fused heterocyclic systems have indicated that staggered conformations can be more favorable than eclipsed ones. researchgate.net

While specific energy values for this compound are not available, computational studies on benzene (B151609) interacting with various heterocycles provide an estimate of the magnitude of these interactions.

Interacting PairInteraction Energy (kcal/mol)Computational Method
Benzene-Pyridine-3.3DFT with dispersion correction acs.org
Benzene-Pyrimidine-3.7DFT with dispersion correction acs.org
Benzene-Benzene-2.7CCSD(T)/CBS acs.org

Chelate Interactions

The arrangement of the nitrogen atom of the quinoline ring and the adjacent carboxylic acid groups in this compound creates a potential chelating site for metal ions. Chelation involves the formation of multiple coordinate bonds between a single ligand and a central metal ion, resulting in a stable, ring-like structure known as a chelate.

Chelating Moieties: The combination of a nitrogen-containing heterocycle and one or more carboxylic acid groups is a well-known motif for effective metal chelation. nih.govmdpi.com The nitrogen atom acts as a Lewis base, donating its lone pair of electrons, while the deprotonated carboxylate groups provide strong anionic oxygen donors. The formation of five- or six-membered chelate rings is particularly favorable. kakhia.org

Theoretical Basis of Chelation: The stability of chelate complexes is explained by the "chelate effect," a thermodynamic principle indicating that multidentate ligands form more stable complexes than an equivalent number of monodentate ligands. kakhia.org Quantum chemical calculations are employed to investigate the binding energies and geometries of these complexes. DFT studies can elucidate the binding characteristics and driving forces of interactions between various ligands, including carboxylates and amino groups, with different metal ions. nih.gov

Analogous Systems: While direct computational studies on metal complexes of this compound are sparse, the chelating ability of similar molecules is well-documented. For instance, 8-hydroxyquinoline (B1678124) is a classic chelating agent where the hydroxyl oxygen and the ring nitrogen form a stable five-membered ring with metal ions. Dicarboxylic acids are also known to act as chelating ligands. mdpi.com Theoretical studies on the chelation of metal ions by amino acids, which also contain both amino and carboxyl functionalities, further support the potential for strong chelate formation. kakhia.org The synthesis of coordination polymers using ligands derived from quinoline and pyridine (B92270) demonstrates the capacity of these N-heterocyclic carboxylic acids to form extended networks with metal ions. mdpi.com

The modeling of these chelate interactions is critical for understanding the potential applications of this compound in areas such as metal ion sequestration, catalysis, and the design of metal-containing materials.

Research Applications and Functional Roles of 2 Aminoquinoline 3,4 Dicarboxylic Acid and Its Derivatives

Role as an Intermediate in Complex Organic Synthesis

2-Aminoquinoline-3,4-dicarboxylic acid serves as a valuable, specialized intermediate in the field of complex organic synthesis. Its rigid heterocyclic scaffold, equipped with multiple functional groups—an amino group and two carboxylic acids—presents a versatile platform for constructing more elaborate molecules. These functional groups offer several reactive sites for further chemical transformations, making the compound a desirable building block for creating a diverse range of quinoline (B57606) derivatives.

The quinoline core is a prominent feature in numerous bioactive compounds and natural products. Synthetic access to substituted quinoline carboxylic acids is crucial for medicinal chemistry research. While general methods like the Doebner reaction are employed for synthesizing quinoline-4-carboxylic acids, the specific substitution pattern of this compound allows for targeted synthetic strategies. The amino group can be diazotized or acylated, and the carboxylic acid groups can be converted into esters, amides, or other functionalities. This multi-functionality enables its use in the synthesis of complex heterocyclic systems and potential therapeutic agents where the quinoline nucleus is a key pharmacophore.

Potential Applications in Materials Science (e.g., MOF Ligands, OLED Materials)

The structural characteristics of this compound make it a promising candidate for applications in materials science, particularly as a building block for Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The target compound is an excellent potential ligand due to its multiple coordination sites: the nitrogen atom of the quinoline ring and the oxygen atoms of the two carboxylate groups. This allows it to act as a multidentate linker, bridging multiple metal centers to form stable one-, two-, or three-dimensional networks. The presence of the amino group can further tune the electronic properties of the resulting framework and provides a site for post-synthetic modification, which can be used to introduce additional functionalities into the MOF.

In the realm of Organic Light-Emitting Diodes (OLEDs), quinoline derivatives have been utilized in the development of phosphorescent materials. The extended π-conjugated system of the quinoline ring is conducive to charge transport and luminescent properties. While the direct application of this compound in OLEDs is not extensively documented, its core structure suggests potential. The amino and carboxylic acid groups can be used to attach the quinoline core to other molecular fragments or polymer backbones to create materials with tailored optoelectronic properties.

Coordination Chemistry Studies with this compound as a Ligand

In the field of coordination chemistry, this compound is recognized for its potential as a versatile N,O-donor ligand. The molecule possesses three primary sites for metal coordination: the heterocyclic quinoline nitrogen and the two carboxylate groups at the 3- and 4-positions. This arrangement allows the ligand to form stable chelate rings with a single metal ion or to act as a bridging ligand connecting multiple metal centers.

The coordination behavior can lead to the formation of discrete mononuclear or polynuclear metal complexes, as well as extended structures like coordination polymers. The specific coordination mode would depend on factors such as the nature of the metal ion, the reaction conditions, and the stoichiometry. The amino group at the 2-position can also influence the electronic properties of the ligand and the resulting metal complex, potentially participating in hydrogen bonding to stabilize the crystal structure or, under certain conditions, acting as an additional coordination site. Studies on analogous quinoline-dicarboxylate ligands have demonstrated their ability to form diverse and intricate coordination networks with various transition metals and lanthanides.

Mechanistic Studies of Molecular Interactions and Inhibitory Activities of Derivatives

Derivatives of the 2-aminoquinoline (B145021) scaffold have been the subject of intensive research, revealing significant inhibitory activities against important biological targets. Mechanistic studies have provided detailed insights at the molecular level into how these compounds exert their effects.

Derivatives based on the 2-aminoquinoline scaffold have emerged as potent and selective inhibitors of the neuronal isoform of Nitric Oxide Synthase (nNOS). nih.gov Overproduction of nitric oxide by nNOS is implicated in various neurodegenerative disorders, making selective inhibition a therapeutic goal. nih.gov

These compounds function as L-arginine mimetics, competing with the natural substrate for the enzyme's active site. nih.govacs.org X-ray crystallography studies have revealed the precise molecular interactions responsible for this inhibition. The 2-aminoquinoline core plays a critical role by forming a bidentate hydrogen bond with the carboxylate side chain of a conserved active site residue, Glutamate (Glu361 in rat nNOS). acs.org This interaction mimics the way L-arginine's guanidinium group binds. acs.org

Selectivity for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms is a key challenge in inhibitor design. For 2-aminoquinoline derivatives, selectivity is achieved through interactions with non-conserved residues within the active site. For instance, a side chain attached to the quinoline core can extend into a hydrophobic pocket, making favorable contacts with residues like Met336 in nNOS. acs.org The corresponding residue in eNOS is a smaller valine, which cannot form as many stabilizing contacts, thus contributing to isoform selectivity. acs.org In some cases, two inhibitor molecules have been observed to bind to the nNOS dimer, with one in the active site and a second displacing the essential cofactor tetrahydrobiopterin (H4B), a mechanism that confers high selectivity over eNOS. mdpi.comnih.gov

Compound DerivativenNOS IC50 (nM)Selectivity (nNOS vs. eNOS)Selectivity (nNOS vs. iNOS)
7-substituted 2-aminoquinoline (Compound 5)74~6-fold124-fold
7-substituted 2-aminoquinoline (Compound 7)28204-fold431-fold
7-substituted 2-aminoquinoline (Compound 15)31110-fold431-fold
acs.org

Derivatives of 2-aminoquinoline-3-carboxylic acid have been identified as potent inhibitors of Protein Kinase CK2, a constitutively active enzyme that is overexpressed in many cancers and is considered a significant therapeutic target. nih.govtandfonline.com These compounds function as ATP-competitive inhibitors, binding to the ATP pocket on the kinase.

Molecular docking and structure-activity relationship (SAR) studies have elucidated the key interactions that drive their inhibitory activity. tandfonline.com The quinoline heterocycle typically orients itself within the hydrophobic region of the ATP-binding site, forming favorable contacts with amino acid residues such as Val66, Ile95, Met163, and Ile174. tandfonline.com Additionally, a π-stacking interaction with the side chain of Phe113 is often observed. tandfonline.com The substituent at the 2-position of the quinoline ring has been shown to be a critical determinant of inhibitory potency. tandfonline.comtandfonline.com Modifications to this position significantly impact the compound's affinity for the enzyme. The most active inhibitors in this class exhibit IC₅₀ values in the submicromolar range. tandfonline.com

Compound DerivativeR1 GroupR2 GroupCK2 IC50 (µM)
6aHNH2>20
6b7-ClNH20.95
6c7-BrNH20.85
6d7-NO2NH21.2
6kBenzo[h]NH20.65
tandfonline.com

The quinoline scaffold has been successfully incorporated into synthetic receptors designed for anion recognition, including the binding of chloride ions. nih.govresearchgate.net While research on this compound itself for this purpose is limited, related derivatives, particularly those functionalized with hydrogen-bond donating groups like ureas, demonstrate the principle. nih.gov

These synthetic receptors function by creating a pre-organized cavity or cleft where anions can be bound through multiple non-covalent interactions. nih.gov The N-H groups of urea or amide linkers attached to the quinoline backbone act as hydrogen bond donors that coordinate with the anion. nih.gov The quinoline nitrogen can act as a hydrogen bond acceptor, helping to orient the binding pocket correctly. nih.gov Theoretical calculations using Density Functional Theory (DFT) have confirmed that anions like chloride are held within the receptor's cleft via a combination of N-H···Cl⁻ and aromatic C-H···Cl⁻ hydrogen bonds. nih.gov The ability of such molecules to bind and encapsulate ions can be used to modulate the permeability of biological or artificial membranes to these ions, effectively acting as synthetic ion transporters. The presence of an amino group on the scaffold is considered vital for facilitating transport across ion-exchange membranes. nih.gov

Mechanisms of Antiviral Activity (e.g., SARS-CoV-2 Entry Inhibition)

Derivatives of this compound have emerged as a promising class of antiviral agents, with a notable mechanism of action against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Research has demonstrated that these compounds can act as potent entry inhibitors of the virus.

One of the primary mechanisms by which these derivatives exhibit their antiviral activity is by targeting the viral entry process. A study focusing on 2-aminoquinolone acid derivatives identified a specific compound, designated as 9b, which effectively inhibited the entry of a SARS-CoV-2 spike pseudo-typed virus. This inhibition was observed to be concentration-dependent, indicating a direct interaction with components of the viral entry machinery. The potent antiviral activity of compound 9b against SARS-CoV-2 was established with an EC50 of 1.5 µM, and it was shown to act as an entry inhibitor with an EC50 of 0.69 µM in a pseudo-typed virus system beilstein-journals.org.

The specificity of this inhibitory action is crucial, as it prevents the virus from entering host cells, thereby halting the replication cycle at a very early stage. This mechanism is advantageous as it can be effective against viral strains that may have developed resistance to drugs targeting later stages of replication. The research into these 2-aminoquinolone acid derivatives has highlighted their potential as a new template for the development of anti-SARS-CoV-2 agents, with compound 9b serving as a promising lead for further optimization beilstein-journals.org.

Table 1: Antiviral Activity of 2-Aminoquinolone Acid Derivatives against SARS-CoV-2

Compound EC50 (µM) CC50 (µM) Selectivity Index (SI) Mechanism of Action
9b 1.5 >100 >66.7 SARS-CoV-2 Entry Inhibition
Remdesivir 7.4 >100 >13.5 RNA-dependent RNA polymerase inhibitor

| Chloroquine | 10.3 | >100 | >9.7 | Endosomal acidification inhibitor |

Antimicrobial Activity Mechanisms of Quinoline Derivatives

Quinoline derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities. Their mechanisms of action are diverse and target various essential cellular processes in bacteria.

One of the primary mechanisms of antimicrobial action for quinoline derivatives is the inhibition of bacterial enzymes that are critical for DNA replication and repair. Specifically, fluoroquinolones, a prominent subgroup of quinolones, target DNA gyrase and topoisomerase IV. DNA gyrase is essential for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. Topoisomerase IV is involved in the decatenation of daughter chromosomes following replication. By inhibiting these enzymes, quinoline derivatives disrupt DNA synthesis, leading to bacterial cell death.

Another mechanism involves the disruption of the bacterial cell membrane. Some quinoline derivatives have been shown to interfere with the integrity of the cell membrane, leading to the leakage of intracellular components and ultimately cell lysis. This mode of action is particularly relevant for their activity against a range of both Gram-positive and Gram-negative bacteria.

Furthermore, some quinoline derivatives can interfere with bacterial metabolic pathways. For instance, they have been reported to inhibit enzymes such as thymidylate synthase and dihydrofolate reductase, which are crucial for the synthesis of nucleotides and, consequently, DNA and RNA.

The antimicrobial efficacy of quinoline derivatives is often enhanced by the presence of specific functional groups on the quinoline scaffold. For example, the introduction of a fluorine atom at position 6 and a piperazine ring at position 7 of the quinoline nucleus significantly enhances the antibacterial activity of fluoroquinolones.

Table 2: Mechanisms of Antimicrobial Activity of Quinoline Derivatives

Mechanism of Action Target Examples of Affected Bacteria
Inhibition of DNA Synthesis DNA gyrase, Topoisomerase IV Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
Cell Membrane Disruption Bacterial cell membrane Gram-positive and Gram-negative bacteria

| Inhibition of Metabolic Pathways | Thymidylate synthase, Dihydrofolate reductase | Various bacterial species |

Surface Adsorption and Corrosion Inhibition Mechanisms

2-Aminoquinoline derivatives have demonstrated significant potential as corrosion inhibitors, particularly for mild steel in acidic environments. The primary mechanism behind this protective effect is the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.

The adsorption process can occur through either physisorption, chemisorption, or a combination of both. Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the steel surface is positively charged, and the inhibitor molecules can become protonated, leading to electrostatic attraction.

Chemisorption involves the formation of coordinate bonds between the lone pair of electrons on the nitrogen and oxygen atoms of the 2-aminoquinoline derivative and the vacant d-orbitals of the iron atoms on the steel surface. The aromatic quinoline ring can also contribute to the adsorption through π-electron interactions with the metal surface.

The formation of this adsorbed protective layer acts as a barrier, hindering the diffusion of corrosive species, such as chloride ions and hydronium ions, to the metal surface. This barrier effect effectively reduces both the anodic dissolution of iron and the cathodic hydrogen evolution reaction, the two key processes in the corrosion of steel in acidic media.

Studies on 2-aminoquinoline-6-carboxylic acid have shown that it acts as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions. The efficiency of corrosion inhibition is typically dependent on the concentration of the inhibitor, with higher concentrations leading to greater surface coverage and enhanced protection. The adsorption of these molecules on the metal surface often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface.

Table 3: Corrosion Inhibition Properties of 2-Aminoquinoline-6-carboxylic acid on Mild Steel in 1 M HCl

Inhibitor Concentration (mg/L) Inhibition Efficiency (%) Adsorption Mechanism
50 75.3 Physisorption and Chemisorption
100 82.1 Physisorption and Chemisorption
200 88.5 Physisorption and Chemisorption

Biomimetic Research and Scaffold Design

While direct applications of this compound in biomimetic research and scaffold design are not extensively documented in current literature, the broader class of quinoline derivatives holds significant promise in these fields. Biomimetic research aims to mimic biological systems to create novel materials and technologies, and the versatile chemical nature of the quinoline scaffold makes it a valuable building block.

In the context of scaffold design for tissue engineering, the ability to functionalize the quinoline ring allows for the incorporation of various bioactive moieties. These could include cell-adhesion peptides, growth factors, or other signaling molecules that can guide cell behavior, such as proliferation and differentiation. The rigid and planar structure of the quinoline nucleus can also be exploited to impart specific mechanical properties to the scaffold.

Furthermore, quinoline derivatives have been utilized in the synthesis of biomimetic catalysts. For instance, nickel(II) complexes featuring quinoline-based ligands have been shown to catalyze dehydrogenative condensation reactions in a manner that mimics biological processes. These biomimetic approaches offer atom-efficient and environmentally friendly routes to complex organic molecules.

Although specific studies on this compound are limited, its structure, featuring both amino and dicarboxylic acid groups, presents intriguing possibilities for scaffold design. The carboxylic acid groups could be used for cross-linking to form a polymer network or for conjugation to other molecules, while the amino group provides a site for further functionalization. The inherent biological activities of the quinoline core could also be leveraged to create scaffolds with intrinsic therapeutic properties, such as antimicrobial or anti-inflammatory effects. Further research is warranted to explore the potential of this specific compound in the burgeoning field of biomimetic materials.

Structure-Activity Relationship Studies at a Mechanistic Level

Structure-activity relationship (SAR) studies of this compound and its derivatives are crucial for understanding the molecular basis of their biological activities and for the rational design of more potent and selective compounds. These studies systematically investigate how modifications to the chemical structure of the molecule affect its biological function.

At a mechanistic level, SAR studies for quinoline derivatives have revealed several key features that govern their activity:

Substitution on the Quinoline Ring: The nature and position of substituents on the quinoline ring have a profound impact on biological activity. For instance, in the context of antiviral activity, the presence of electron-withdrawing or electron-donating groups at specific positions can modulate the compound's ability to interact with viral proteins. For antibacterial fluoroquinolones, a fluorine atom at position 6 is critical for potent activity, as it influences the drug's interaction with DNA gyrase.

The Role of the Carboxylic Acid Group: The carboxylic acid moiety at position 3 or 4 is often essential for the biological activity of many quinoline derivatives. This group can participate in hydrogen bonding interactions with target enzymes or receptors, anchoring the molecule in the active site. For example, in the case of some kinase inhibitors, the carboxylic acid group forms a key interaction with a conserved lysine residue in the ATP-binding pocket.

Stereochemistry: For chiral quinoline derivatives, the stereochemistry can play a crucial role in determining biological activity. Often, only one enantiomer will fit optimally into the binding site of the target protein, leading to significant differences in potency between enantiomers.

By systematically synthesizing and testing a series of related compounds, researchers can build a detailed understanding of the pharmacophore, which is the three-dimensional arrangement of functional groups required for biological activity. This knowledge is then used to design new derivatives with improved therapeutic properties.

Table 4: Structure-Activity Relationship Highlights for Quinoline Derivatives

Structural Modification Impact on Biological Activity Mechanistic Rationale
Fluorine at C-6 Increased antibacterial potency Enhanced binding to DNA gyrase
Carboxylic acid at C-3 or C-4 Essential for many biological activities Key hydrogen bonding interactions with target proteins
Substituents on the N-1 position Modulates antibacterial spectrum and potency Influences interaction with topoisomerase IV

| Amino group at C-2 | Can be critical for activity and selectivity | Participates in hydrogen bonding and affects physicochemical properties |

Role as a Trackable Cation in Research Applications

The potential for this compound and its derivatives to function as trackable cations in research applications stems from the inherent fluorescent properties of the quinoline scaffold. Many quinoline-based compounds exhibit fluorescence, which can be modulated by their environment, including the presence of metal cations. This property makes them attractive candidates for the development of fluorescent probes and sensors.

While there is no direct evidence of this compound itself being used as a trackable cation, its structural features suggest a potential for such applications. The quinoline ring system is a known fluorophore, and the amino and carboxylic acid groups can act as recognition sites for specific analytes.

The general principle behind using a quinoline derivative as a trackable cation involves its ability to bind to a target ion, leading to a change in its fluorescent properties. This change, which can be an increase or decrease in fluorescence intensity or a shift in the emission wavelength, can be used to quantify the concentration of the target cation.

For example, various quinoline derivatives have been designed as fluorescent chemosensors for biologically important metal ions such as Zn²⁺, Cu²⁺, and Fe³⁺. These sensors typically consist of a quinoline fluorophore linked to a specific ionophore that selectively binds to the target cation. Upon binding, the electronic properties of the quinoline ring are altered, resulting in a detectable change in fluorescence.

Given the presence of two carboxylic acid groups and an amino group, this compound could potentially chelate certain metal cations. If this chelation event leads to a change in the compound's fluorescence, it could be developed into a sensor for that specific cation. Furthermore, the amino group could be functionalized with other moieties to tune the compound's photophysical properties or to target it to specific cellular compartments. The development of this compound or its derivatives as trackable cations represents an exciting area for future research, with potential applications in bioimaging and environmental monitoring.

Emerging Research Directions and Future Perspectives for 2 Aminoquinoline 3,4 Dicarboxylic Acid Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The future of chemical synthesis for scaffolds like 2-aminoquinoline-3,4-dicarboxylic acid is increasingly geared towards green and sustainable practices. Traditional methods for quinoline (B57606) synthesis, such as the Doebner-von Miller and Friedländer reactions, are being reimagined to reduce waste, avoid harsh conditions, and utilize more environmentally benign reagents.

A key trend is the move towards one-pot, multi-component reactions that increase efficiency by minimizing intermediate workup and purification steps. For instance, a novel one-pot synthesis for 2-amino-4-arylquinoline-3-carbonitriles, which are structurally related precursors, has been developed using ammonium (B1175870) chloride as an inexpensive and eco-friendly catalyst. researchgate.netafricanjournalofbiomedicalresearch.com This method proceeds efficiently in greener solvents like ethanol (B145695) or water, offering a significant improvement over syntheses requiring costly or toxic catalysts and extended reaction times. researchgate.netafricanjournalofbiomedicalresearch.com Furthermore, the use of reusable solid acid catalysts, such as Nafion NR50, in conjunction with microwave irradiation, represents another sustainable approach to accelerate the Friedländer quinoline synthesis, reducing energy consumption and simplifying catalyst recovery. mdpi.com

Exploration of Novel Catalytic Systems for this compound Synthesis

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is a primary driver for innovation in quinoline chemistry. Researchers are exploring a wide array of catalysts to improve yield, regioselectivity, and substrate scope in the synthesis of 2-aminoquinoline (B145021) dicarboxylic acid analogues.

Recent advancements include:

Transition Metal-Free Catalysis: Systems employing catalysts like methanesulfonic acid (MSA) and sodium iodide (NaI) have been used for the [4+2] annulation of anthranils and enaminones to produce 3-acylquinolines under mild, metal-free conditions. mdpi.com

Copper Catalysis: Copper catalysts are proving versatile for various annulation strategies. For example, Cu(0) has been used in [3+2+1] and [4+1+1] annulations to create complex, functionalized quinolines. mdpi.com

Nickel Catalysis: Nickel-catalyzed hydroamination reactions are being explored for their ability to form key C-N bonds with high regio- and enantioselectivity, a crucial aspect for synthesizing chiral quinoline derivatives. acs.org

These novel systems offer alternatives to classical methods, often providing access to new chemical space and enabling the synthesis of previously inaccessible quinoline structures.

Catalyst SystemReaction TypeKey Advantages
Ammonium Chloride One-Pot Mannich-typeEco-friendly, inexpensive, efficient in green solvents. researchgate.netafricanjournalofbiomedicalresearch.com
Nafion NR50 (Solid Acid) Friedländer SynthesisReusable, suitable for microwave conditions, environmentally friendly. mdpi.com
MSA / NaI [4+2] AnnulationTransition metal-free, mild conditions. mdpi.com
Copper (Cu(0), Cu(I)) [3+2+1] / [4+1+1] AnnulationMild conditions, synthesis of highly functionalized quinolines. mdpi.com
Nickel Complexes HydroaminationHigh regio- and enantioselectivity for chiral synthesis. acs.org

Advanced Derivatization Strategies for Enhanced Research Utility

The utility of this compound as a core scaffold is greatly expanded through derivatization of its functional groups. The amino and carboxylic acid moieties serve as versatile handles for introducing a wide range of substituents, thereby modulating the molecule's physicochemical properties and biological activity.

Carboxylic Acid Group Modification: The two carboxylic acid groups are prime targets for derivatization. They can be readily converted into esters, amides, or acyl hydrazides. thermofisher.com This is often achieved using coupling agents like dicyclohexylcarbodiimide (DCC) or water-soluble carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) to facilitate amide bond formation with various amines. thermofisher.com Another strategy involves using agents like 2-hydrazinoquinoline (HQ), which reacts with carboxylic acids to form stable derivatives suitable for sensitive analysis by liquid chromatography-mass spectrometry (LC-MS). nih.govumn.edu

Amino Group Modification: The 2-amino group can be modified to explore its impact on biological activity. For example, in related systems, the 2-amino group has been replaced by a chlorine atom, which can then be substituted by various nucleophiles to create a library of compounds. tandfonline.comtandfonline.com This position is crucial for interaction with biological targets, and modifying it allows for fine-tuning of binding affinity and selectivity.

Deeper Mechanistic Understanding of Molecular Interactions

A fundamental goal in the study of bioactive molecules like this compound derivatives is to understand how they interact with their biological targets on a molecular level. This knowledge is critical for explaining their mechanism of action and for designing more potent and selective next-generation compounds.

For instance, studies on quinoline carboxylic acid derivatives as inhibitors of enzymes like protein kinase CK2 have shown that specific substitutions on the quinoline ring can lead to submicromolar inhibitory activity. tandfonline.comnih.gov The most potent inhibitors were identified among 2-aminoquinoline-3-carboxylic acid derivatives, suggesting the 2-amino group is a key interaction point. tandfonline.comnih.gov

In other research involving quinoline derivatives targeting Bacillus subtilis, molecular docking studies have been used to predict the binding energies and modes of interaction with specific bacterial proteins. nih.gov Such studies reveal crucial intermolecular forces, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. These computational predictions, when combined with in vitro antimicrobial assays, provide a powerful approach to validate the mechanism of action. nih.gov Vibrational spectroscopic studies on conjugates of dicarboxylic acids and amino acids have also provided insight into the intermolecular forces, such as hydrogen bonding, that drive the formation of molecular associates in both crystalline and solution states. researchgate.net

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis represents the future of drug discovery and materials science. For complex scaffolds like this compound, this integrated approach allows for the rational design of new molecules with desired properties, saving significant time and resources compared to traditional trial-and-error methods.

A prominent example is the structure-guided design of 4-quinoline carboxylic acids as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis. nih.gov In this work, researchers used high-resolution co-crystal structures of a known inhibitor bound to DHODH to identify specific amino acid residues (T63 and Y356) in the binding pocket that were not being utilized. They then computationally designed new analogues with strategically placed functional groups to form novel hydrogen-bonding interactions with these residues. The subsequent synthesis and biological evaluation of these rationally designed compounds led to the discovery of new, highly potent inhibitors with improved pharmacological profiles. nih.gov

Similarly, molecular docking simulations are routinely used to screen virtual libraries of quinoline derivatives against protein targets like protein kinase CK2 or bacterial enzymes, helping to prioritize which compounds to synthesize and test. nih.govnih.gov This approach, which combines the predictive power of computational chemistry with the empirical validation of experimental work, is accelerating the discovery of new therapeutic agents based on the 2-aminoquinoline dicarboxylic acid framework.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Aminoquinoline-3,4-dicarboxylic acid in laboratory settings?

  • Methodological Answer : The synthesis typically involves condensation reactions between substituted quinoline precursors and dicarboxylic acid derivatives under reflux conditions. For example, similar pathways for aminobenzene-dicarboxylic acids (e.g., 2-aminobenzene-1,4-dicarboxylic acid) employ polyphosphoric acid (PPA) as a catalyst at elevated temperatures (~150–200°C) . Purification is achieved via recrystallization using polar aprotic solvents (e.g., DMF or ethanol/water mixtures), followed by vacuum drying. Confirm purity using HPLC (>98%) and elemental analysis .

Q. How should researchers safely handle and store this compound?

  • Methodological Answer :

  • Handling : Use chemical safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact. Avoid dust formation by working in fume hoods with local exhaust ventilation .
  • Storage : Keep in airtight containers under dry, inert conditions (argon or nitrogen atmosphere) at 2–8°C. Avoid exposure to moisture or direct sunlight to prevent hydrolysis or degradation .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : Use DMSO-d₆ or D₂O as solvents. The quinoline proton signals typically appear downfield (δ 8.5–9.5 ppm), while carboxylic protons are observed as broad peaks (δ 12–14 ppm) .
  • FT-IR : Confirm carboxylate (C=O stretch at ~1700 cm⁻¹) and amine (N–H bend at ~1600 cm⁻¹) functional groups .
  • Mass Spectrometry : ESI-MS in negative ion mode can detect the molecular ion peak [M–H]⁻ .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • Data Collection : Use single-crystal XRD with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELX programs (e.g., SHELXL) are recommended for structure refinement due to their robustness in handling small-molecule data .
  • Refinement : Apply anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (e.g., amine-carboxylate interactions) should be validated using Olex2 or Mercury .

Q. What strategies enhance the incorporation of this compound into metal-organic frameworks (MOFs)?

  • Methodological Answer :

  • Linker Design : Combine with Zn²⁺ or Cu²⁺ nodes via solvothermal synthesis (e.g., DMF/water at 120°C for 24 hrs). The amino group facilitates post-synthetic modification (e.g., coordination to open metal sites) .
  • Mixed-Linker Systems : Co-crystallize with non-aminofunctionalized dicarboxylates (e.g., benzene-1,4-dicarboxylic acid) to modulate pore size and stability .
  • Characterization : Use PXRD to confirm phase purity and BET analysis for surface area determination (>1000 m²/g in optimized cases) .

Q. How can researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Validation : Perform dose-dependent assays (e.g., IC₅₀ in enzyme inhibition studies) across multiple replicates. Cross-validate with orthogonal assays (e.g., fluorescence-based vs. radiometric) .
  • Solubility Controls : Use DMSO stock solutions (<0.1% v/v) to avoid solvent interference. Compare activity in PBS vs. cell culture media to identify matrix effects .
  • Metabolite Screening : Employ LC-MS to rule out degradation products contributing to observed activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.